molecular formula C16H14 B139913 2-methyl-7-phenyl-1H-indene CAS No. 153733-75-6

2-methyl-7-phenyl-1H-indene

Cat. No.: B139913
CAS No.: 153733-75-6
M. Wt: 206.28 g/mol
InChI Key: JQCCMEDYANGBOG-UHFFFAOYSA-N
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Description

2-Methyl-7-phenyl-1H-indene is an organic compound with the chemical formula C16H14 and a molecular weight of 206.28 It is a derivative of indene, characterized by the presence of a methyl group at the second position and a phenyl group at the seventh position of the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-7-phenyl-1H-indene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of substituted cinnamaldehydes with suitable reagents to form the indene ring . For instance, the reaction of (E)-2-alkylcinnamaldehydes with dimethyl acetals in the presence of a catalytic amount of iron(III) chloride can yield 1-methoxy-2-alkyl-1H-indenes .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-7-phenyl-1H-indene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the indene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of 2-methyl-7-phenyl-1H-indene and its derivatives involves interactions with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to bind to certain receptors or enzymes, thereby modulating their activity . The exact pathways and targets can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Uniqueness: 2-Methyl-7-phenyl-1H-indene is unique due to the specific positioning of the methyl and phenyl groups, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

2-methyl-7-phenyl-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-12-10-14-8-5-9-15(16(14)11-12)13-6-3-2-4-7-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCCMEDYANGBOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C1)C(=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401627
Record name 2-Methyl-7-phenylindene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153733-75-6
Record name 2-Methyl-7-phenylindene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153733-75-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-7-phenylindene
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URL https://comptox.epa.gov/dashboard/DTXSID30401627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-7-phenyl-1H-indene
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Synthesis routes and methods I

Procedure details

50 g (0.226 mmol) of 2 were dissolved in 450 cm3 of THF/MeOH (2:1), and 12.8 g (0.34 mol) of sodium borohydride were added in portions at 0° C. with stirring. The reaction mixture was stirred for a further 18 hours and poured into ice, concentrated HCl was added to pH 1 and the mixture was extracted a number of times with Et2O. The combined organic phases were washed with saturated aqueous NaHCO3 solution and NaCl solution and then dried (MgSO4). The solvent was removed in vacuo, and the crude product, without further purification, was taken up in 1 dm3 of toluene, 2 g of p-toluene sulfonic acid were added, and the mixture was refluxed for 2 hours. The reaction mixture was washed with 200 cm3 of saturated aqueous NaHCO3 solution, and the solvent was removed in vacuo. The crude product was purified by filtration through 500 g of silica gel (hexane/CH2Cl2), giving 42 g (90%) of 3 as a colorless oil.
Name
Quantity
50 g
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
90%

Synthesis routes and methods II

Procedure details

A 5 L round bottom flask was equipped with mechanical stirring, a reflux condenser and ice bath. 488.2 g distilled 7-chloro-2-methylindene (2.97 mol) was added, dissolved in 2 L ether and 32.2 g Ni(dpp) (0.059 mol, 2 mol %) slurried in the solution, and stirred to cool to 0°-2° C. 1.05 L of 3.1M phenylmagnesium bromide in ether (3.25 mol, 10% excess) was added slowly from an addition funnel so that the temperature remained below 5° C. Once complete, the ice bath was removed, and the reaction stirred up to room temperature. The reaction was refluxed for 8 hours, and checked for completion by GC. The reaction flask was cooled with an ice bath, and 250 mL water added, then 1 L 10% HCl. The aqueous and organic layers are separated, and the organic layer dried over anhydrous Na2SO4. Ether was distilled, and the residual oil placed on a column of 100 g silica gel. Elution with hexane was performed, the hexane distilled under reduced pressure to a temperature of 90° C. 2-methyl-7-phenylindene (Spaleck compound 13a) was obtained by distillation at <1 mm Hg with a 36 cm Vigreux column at 125° C. A fore-cut containing biphenyl was obtained at 70°-90° C. and discarded. Yield was 507.8 g (2.47 mol) equal to 80%.
Name
7-chloro-2-methylindene
Quantity
2.97 mol
Type
reactant
Reaction Step One
[Compound]
Name
Ni(dpp)
Quantity
32.2 g
Type
reactant
Reaction Step Two
Quantity
1.05 L
Type
reactant
Reaction Step Three
Name
Quantity
3.25 mol
Type
solvent
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

50 g (0,226 mol) of 2 were dissolved in 450 cm3 of THF/MeOH (2:1) and, while stirring at 0° C., 12.8 9 (0.34 mol) of sodium borohydride were added a little at a time. The mixture was stirred for a further 18 hours. The reaction mixture was poured onto ice, acidified with concentrated HCl to a pH of 1 and extracted a number of times with Et2O. The combined organic phases were washed with saturated aqueous NaHCO3 solution and NaCl solution and then dried (MgSO4). The solvent was removed under reduced pressure and the crude product was, without further purification, taken up in 1 dm3 of toluene, admixed with 2 g of p-toluenesulfonic acid and heated unider reflux for 2 hours. The reaction mixture was washed with 200 cm3 of saturated aqueous NaHCO3 solution and the solvent was removed under reduced pressure. The crude product was purified by filtration through 500 g of silica gel (hexane/CH2Cl2). This gave 42 g (90%) of 3 as a colorless oil.
Name
Quantity
50 g
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
450 mL
Type
solvent
Reaction Step One
[Compound]
Name
9
Quantity
0.34 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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